methyl 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a 1,4-benzothiazine core fused to a benzene ring. The structure includes a sulfone group (1,1-dioxide), a methyl ester at position 2, and a 4-fluorophenyl substituent at position 4.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4S/c1-22-16(19)15-10-18(12-8-6-11(17)7-9-12)13-4-2-3-5-14(13)23(15,20)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRIHPMEYUJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound that belongs to the benzothiazine family, which has garnered attention for its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C17H14FNO4S
- Molecular Weight : 347.37 g/mol
- CAS Number : 1291845-73-2
The compound features a benzothiazine core with a fluorophenyl substituent, which is believed to enhance its biological activity through improved binding interactions with target biomolecules.
The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in cells .
- Antiproliferative Activity : Research indicates that similar benzothiazine derivatives possess antiproliferative properties against cancer cell lines. The mechanism often involves the formation of reactive species that interact with DNA or proteins, leading to cell death .
Anticancer Properties
Studies have demonstrated that benzothiazine derivatives exhibit significant anticancer activity. For example:
- Cell Lines Tested : Various cancer cell lines were evaluated for sensitivity to treatment with this compound.
- Results : Compounds similar to this benzothiazine have shown IC50 values in the micromolar range against several types of cancer cells, indicating potential as chemotherapeutic agents .
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. This includes:
- Inhibition of Pathogenic Bacteria and Fungi : Similar compounds have been reported to inhibit the growth of various bacterial and fungal strains, suggesting a broad spectrum of antimicrobial activity .
Comparative Analysis
The biological activity of this compound can be compared to other related compounds within the benzothiazine class:
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Anticancer Drug Development : A study demonstrated that a similar compound effectively inhibited tumor growth in vivo in mouse models. The mechanism was linked to apoptosis induction via reactive oxygen species generation .
- Antimicrobial Testing : Another investigation revealed that derivatives exhibited potent antifungal activity against clinical isolates of Candida species with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide with structurally analogous compounds, emphasizing substituent effects, molecular properties, and biological activities.
*Calculated based on molecular formula.
Substituent Effects on Properties and Activities:
Electronic Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and metabolic stability. In contrast, the 3-cyanophenyl derivative () exhibits stronger electron withdrawal, which may alter redox properties or binding to electron-rich biological targets .
Biological Activity :
- Compounds with ethoxy or methoxy groups (e.g., ) demonstrate anti-inflammatory activity, attributed to their ability to modulate cyclooxygenase (COX) pathways .
- Carboxamide -containing derivatives () may exhibit enhanced hydrogen-bonding capacity, improving target selectivity in antibacterial applications .
Synthetic Approaches :
- The target compound and its analogs are typically synthesized via nucleophilic substitution or esterification reactions. For example, describes alkylation using ethyl iodide under reflux conditions , while highlights microwave-assisted synthesis for improved yield and reduced reaction time .
Structural and Crystallographic Insights :
- Substituents like ethoxy () influence molecular conformation and packing. The absence of hydrogen bonding at specific oxygen atoms shortens bond lengths, as observed in C9–O4 .
- π-π interactions between aromatic rings (e.g., centroid separation of 3.619 Å in ) are critical for stabilizing crystal structures .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?
- Methodological Answer : The compound can be synthesized via alkylation or substitution reactions. A common approach involves refluxing a hydroxy-substituted benzothiazine precursor (e.g., methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) with an alkylating agent (e.g., ethyl iodide) in acetonitrile, using anhydrous potassium carbonate as a base. Reaction conditions typically include reflux for 5–7 hours, followed by solvent removal, filtration, and recrystallization . Microwave-assisted synthesis has also been employed for related derivatives, reducing reaction times and improving yields .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms substituent positions and purity.
- X-ray Crystallography : Resolves the thiazine ring conformation (e.g., distorted half-chair) and intermolecular interactions. Key parameters include bond lengths (e.g., C–O distances ~1.33–1.35 Å) and torsion angles .
- HPLC with UV Detection : Validates purity and identifies impurities (e.g., relative retention times and response factors for related compounds) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the preparation of benzothiazine derivatives?
- Methodological Answer : Microwave irradiation enhances reaction efficiency by enabling rapid heating and uniform energy distribution. For example, reacting ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with benzohydrazides under microwave conditions reduces reaction times from hours to minutes while maintaining yields >70%. Key parameters include power settings (300–500 W) and solvent selection (e.g., ethanol or DMF) .
Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds?
- Methodological Answer : Discrepancies in bond lengths (e.g., C–O variations due to hydrogen bonding) can be addressed by:
- Comparative Analysis : Benchmarking against high-resolution datasets (e.g., C9–O4 = 1.336–1.352 Å in related molecules) .
- Riding Model Refinement : Placing H atoms geometrically with U values set to 1.2–1.5× the carrier atom’s Ueq, allowing rotational freedom for methyl groups .
- Validation Tools : Using software like APEX2 and SAINT for data integration and refinement .
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
- Methodological Answer : The crystal lattice is stabilized by:
- C–H···S/O Interactions : Forming chains parallel to the b-axis .
- π-π Stacking : Centroids of aromatic rings separated by ~3.6 Å, with closest C···C contacts at 3.5 Å .
- Hydrogen Bonding : Absence of H-bonding at specific oxygen atoms shortens bond lengths (e.g., C9–O4 = 1.336 Å) .
Q. How can reaction conditions be optimized to address low yields during scale-up?
- Methodological Answer :
- Solvent Selection : Use high-boiling solvents (e.g., acetonitrile) to maintain reflux stability .
- Stoichiometry : Excess alkylating agent (5× molar ratio) ensures complete substitution .
- Workup : Slow evaporation of chloroform or methanol-water recrystallization improves crystal quality .
Q. What analytical methods are recommended for profiling impurities in this compound?
- Methodological Answer :
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 350 nm. Key parameters:
| Compound | Relative Retention Time (min) | Limit (w/w%) |
|---|---|---|
| 4-Hydroxy-2-methyl derivative | 350 | 0.1 |
| 2-Amino-5-methylthiazole | 260 | 1.0 |
- LC-MS : Identifies low-abundance impurities via molecular ion peaks.
Biological Activity & Application Questions
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition or cytokine profiling .
- Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli with zones of inhibition compared to controls .
- Docking Studies : Model interactions with targets like Calpain I or endothelin receptors using software such as AutoDock .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on substituent effects in benzothiazine derivatives?
- Methodological Answer :
- Electronic Effects : Fluorine at the 4-position increases electron-withdrawing character, altering reactivity compared to ethyl or methyl derivatives. Validate via Hammett plots .
- Steric Effects : Bulky substituents (e.g., propyl) distort the thiazine ring, shifting NMR signals (e.g., δ 1.2–1.5 ppm for methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
